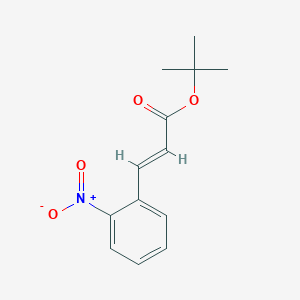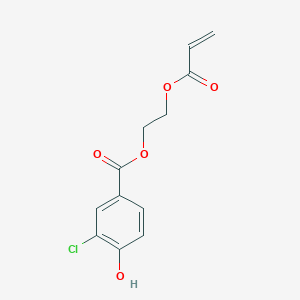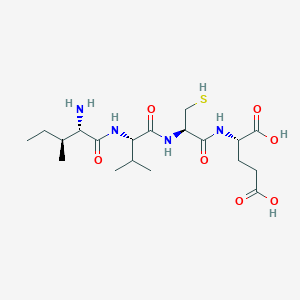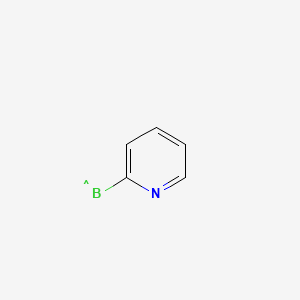![molecular formula C15H14O3S B12541960 Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- CAS No. 821768-47-2](/img/structure/B12541960.png)
Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-[(2-hydroxy-1-phenylethyl)thio] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- typically involves the reaction of benzoic acid with 2-[(2-hydroxy-1-phenylethyl)thio] reagents under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various industrial chemicals and materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- involves its interaction with specific molecular targets and pathways The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 2-phenylethyl ester
- 2-(2-Phenylethyl)benzoic acid
Uniqueness
Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]- is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
821768-47-2 |
|---|---|
Fórmula molecular |
C15H14O3S |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-(2-hydroxy-1-phenylethyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C15H14O3S/c16-10-14(11-6-2-1-3-7-11)19-13-9-5-4-8-12(13)15(17)18/h1-9,14,16H,10H2,(H,17,18) |
Clave InChI |
JVZQPUYQUMVVSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CO)SC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)


